Praseodymium(III) oxalate decahydrate

Microwave synthesis Praseodymium oxide precursor Powder morphology control

Praseodymium(III) oxalate decahydrate (Pr₂(C₂O₄)₃·10H₂O, CAS 24992-60-7) is an inorganic salt of praseodymium and oxalic acid that crystallizes in the monoclinic system and exhibits extremely low aqueous solubility (approximately 0.74 × 10⁻³ g/L at 25°C). As a member of the light rare earth oxalate decahydrate series, this compound serves as a critical intermediate in the rare earth value chain, functioning primarily as a precursor for praseodymium oxide (Pr₆O₁₁/PrO₁.₈₃₃) synthesis via thermal decomposition.

Molecular Formula C6H20O22Pr2
Molecular Weight 726.03 g/mol
Cat. No. B12432664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(III) oxalate decahydrate
Molecular FormulaC6H20O22Pr2
Molecular Weight726.03 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Pr+3].[Pr+3]
InChIInChI=1S/3C2H2O4.10H2O.2Pr/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6
InChIKeyQNERAENZGXCCKU-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praseodymium(III) Oxalate Decahydrate: Technical Specification and Procurement Baseline for Precursor Applications


Praseodymium(III) oxalate decahydrate (Pr₂(C₂O₄)₃·10H₂O, CAS 24992-60-7) is an inorganic salt of praseodymium and oxalic acid that crystallizes in the monoclinic system and exhibits extremely low aqueous solubility (approximately 0.74 × 10⁻³ g/L at 25°C) [1]. As a member of the light rare earth oxalate decahydrate series, this compound serves as a critical intermediate in the rare earth value chain, functioning primarily as a precursor for praseodymium oxide (Pr₆O₁₁/PrO₁.₈₃₃) synthesis via thermal decomposition [2]. The compound can be prepared through precipitation by reacting soluble praseodymium salts (e.g., praseodymium nitrate) with oxalic acid or methyl oxalate [3]. Its well-defined hydration state (10H₂O) and established decomposition pathway make it a preferred precursor for applications requiring controlled oxide morphology and phase purity, particularly in ceramic colorants, catalyst manufacturing, and specialty glass production [4].

Why Not All Rare Earth Oxalate Hydrates Are Interchangeable: Praseodymium Oxalate Decahydrate Procurement Considerations


Generic substitution among rare earth oxalate decahydrates is scientifically unsound because the thermal decomposition kinetics, intermediate carbonate stability, and final oxide phase formation are strongly dependent on the specific rare earth cation [1]. For instance, the disproportionation behavior during thermal decomposition varies across the lanthanide series, with cerium oxalate exhibiting 72% disproportionation compared to lower values for praseodymium, directly impacting oxide stoichiometry and catalytic activity [2]. Furthermore, the resulting oxide properties—including surface area, crystallite size, and phase composition (Pr₆O₁₁ versus Ln₂O₃)—are precursor-specific and cannot be replicated by substituting neodymium, samarium, or lanthanum oxalates [3]. The hydration state (10H₂O) is also critical; the three-step dehydration pathway of Pr₂(C₂O₄)₃·10H₂O at 100°C, 150°C, and 380-390°C produces an anhydrous intermediate with distinct reactivity that differs from other hydration stoichiometries or from acetate- and nitrate-derived precursors [4]. These compound-specific thermal behaviors translate directly into quantifiable differences in downstream oxide product quality, making informed precursor selection essential for reproducible synthesis outcomes.

Praseodymium Oxalate Decahydrate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Microwave-Assisted Decomposition: Reduced Temperature Requirement and Controlled Morphology vs. Conventional Heating

Praseodymium oxalate decahydrate enables microwave-assisted oxide synthesis at 750°C, which is a lower temperature than that required for complete decomposition under conventional electric furnace heating [1]. The microwave-derived product exhibits a median particle diameter (D₅₀) of 4.32 μm, an average BET surface area of 6.628 m²/g, a pore diameter of 1.86 nm, and a pore volume of 0.026 cm³/g, with loss on ignition as low as 0.39% (<1% enterprise specification) [1]. In contrast, conventional calcination results in increased agglomeration, larger particle sizes, and higher average surface area, demonstrating that microwave processing of this specific oxalate precursor yields more uniform, micron-sized Pr₆O₁₁ powders with controlled morphology [2].

Microwave synthesis Praseodymium oxide precursor Powder morphology control Energy-efficient calcination

Oxide Surface Area Differentiation: Oxalate vs. Acetate Precursor Comparison

Thermal decomposition studies directly comparing praseodymium oxalate decahydrate with praseodymium acetate demonstrate that the choice of precursor significantly affects the surface area of the resulting praseodymium oxide [1]. Pr₂(C₂O₄)₃·10H₂O undergoes complete dehydration in three steps by 390°C, followed by decomposition to PrO₁.₈₃₃ (Pr₆O₁₁). The oxide derived from the oxalate precursor exhibits a surface area of 8 m²/g, whereas oxide derived from the acetate precursor under comparable conditions yields a substantially higher surface area of 18 m²/g [2]. This 2.25-fold difference directly impacts catalytic and sintering behavior.

Precursor comparison Praseodymium oxide Surface area Catalyst precursor selection

Atmosphere-Dependent Oxide Phase Control and Surface Area Tunability

Praseodymium oxalate decahydrate provides unique atmosphere-dependent control over the final oxide phase and surface area, a characteristic not shared by all praseodymium precursor salts [1]. Decomposition of Pr₂(C₂O₄)₃·10H₂O proceeds via the pathway: Pr₂(C₂O₄)₃·10H₂O → Pr₂(C₂O₄)₃ → Pr₂O(CO₃)₂ → Pr₂O₂CO₃ → Pr oxide. The final oxide phase is atmosphere-dependent: Pr₇O₁₂ (or PrO₁.₈₃₃/Pr₆O₁₁) is produced in O₂-containing atmospheres, whereas Pr₂O₃ is formed in He or CO₂ [2]. Critically, the surface area of the oxide product at 700°C varies significantly with the decomposition gas: 43 m²/g in O₂, 64 m²/g in N₂, and 59 m²/g in H₂ [3].

Controlled atmosphere calcination Praseodymium oxide catalyst Surface area engineering Thermal decomposition

Three-Step Dehydration Pathway: Process Control Advantage vs. Alternative Precursors

Praseodymium oxalate decahydrate exhibits a well-characterized three-step dehydration sequence at 100°C, 150°C, and 380-390°C before anhydrous oxalate decomposition at 445°C [1]. This stepwise dehydration contrasts with praseodymium nitrate hexahydrate, which decomposes directly at approximately 300°C with oxygen-rich composition facilitating complete oxidation . The oxalate's distinct dehydration intermediates enable precise process monitoring via thermogravimetric analysis and provide operational windows for controlled intermediate isolation, a capability not afforded by nitrate precursors.

Thermal analysis Dehydration kinetics Precursor decomposition Process monitoring

Isostructural Compatibility with Neodymium Oxalate for Mixed Crystal Growth

Praseodymium oxalate decahydrate is isostructural with neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O), enabling the growth of mixed single crystals with tunable optical properties [1]. Mixed neodymium-praseodymium oxalate decahydrate crystals have been successfully grown from silica gel by controlled reaction of rare earth nitrates with oxalic acid, with characterization via X-ray powder diffraction confirming the formation of homogeneous mixed crystals rather than physical mixtures [2]. This isostructural relationship extends to other light rare earth oxalates including La and Ce decahydrates, establishing a family of compatible precursors for solid-solution oxide synthesis [3].

Mixed rare earth crystals Silica gel growth Isostructural oxalates Optical materials

Ultra-Low Aqueous Solubility Enables Quantitative Precipitation Recovery

Praseodymium oxalate decahydrate exhibits extremely low aqueous solubility of approximately 0.74 × 10⁻³ g/L at 25°C [1]. This ultra-low solubility enables near-quantitative precipitation of praseodymium from solution, a critical advantage in rare earth separation and purification processes. While quantitative comparative solubility data across all light rare earth oxalate decahydrates under identical conditions is limited, the general trend in the rare earth oxalate series shows that precipitation efficiency is sufficiently high for industrial hydrometallurgical separations [2]. The insoluble nature of this compound (confirmed across multiple sources) distinguishes it from more soluble precursor salts such as praseodymium nitrate hexahydrate .

Rare earth separation Precipitation recovery Hydrometallurgy Oxalate precipitation

Praseodymium Oxalate Decahydrate: Validated Application Scenarios Supported by Quantitative Evidence


Microwave-Assisted Synthesis of Controlled-Morphology Pr₆O₁₁ Powders

Researchers and manufacturers requiring micron-sized praseodymium oxide powders with uniform morphology and low agglomeration should prioritize Pr₂(C₂O₄)₃·10H₂O as the precursor of choice for microwave-assisted decomposition. At 750°C for 2 hours in a microwave field, this precursor yields cubic-structured Pr₆O₁₁ with a stable median particle diameter (D₅₀) of 4.32 μm and BET surface area of 6.628 m²/g [1]. This processing route is demonstrably more efficient than conventional electric furnace calcination, which produces agglomerated powders with enlarged particle sizes [2]. The loss on ignition of ≤0.39% meets industrial specifications, confirming complete precursor conversion.

Atmosphere-Controlled Synthesis of Praseodymium Oxide Catalysts with Tunable Surface Area

For catalyst development requiring praseodymium oxide supports with tunable surface properties, Pr₂(C₂O₄)₃·10H₂O offers unique atmosphere-dependent surface area control. Decomposition in N₂ yields oxide with a surface area of 64 m²/g, whereas O₂ atmosphere produces 43 m²/g, and H₂ produces 59 m²/g at 700°C [1]. Additionally, the final oxide phase can be directed: Pr₇O₁₂ (or PrO₁.₈₃₃) in oxidizing atmospheres versus Pr₂O₃ in inert or CO₂ environments [2]. This tunability enables researchers to tailor catalyst properties without changing precursor materials.

Mixed Praseodymium-Neodymium Oxide Synthesis via Co-Precipitated Oxalate Precursors

The isostructural relationship between Pr₂(C₂O₄)₃·10H₂O and Nd₂(C₂O₄)₃·10H₂O enables the preparation of homogeneous mixed Pr-Nd oxalate crystals that serve as ideal precursors for solid-solution mixed oxides [1]. Mixed single crystals can be grown from silica gel and characterized by X-ray powder diffraction, confirming true solid-solution formation rather than physical mixtures [2]. Upon calcination, these homogeneous mixed oxalates yield oxides with precisely controlled Pr:Nd ratios, essential for optical materials, laser hosts, and tailored magnetic ceramics where compositional uniformity directly impacts performance.

Ceramic Colorant and Glass Manufacturing with Defined Thermal Decomposition Control

For ceramic and glass manufacturing where consistent color development depends on controlled oxide phase formation, Pr₂(C₂O₄)₃·10H₂O provides a well-defined three-step dehydration pathway (100°C, 150°C, 380-390°C) followed by decomposition at 445°C [1]. This predictable thermal behavior ensures reproducible conversion to the yellow-green chromophore Pr₆O₁₁, a critical requirement for batch-to-batch color consistency in ceramic glazes and specialty glass [2]. The lower surface area of oxalate-derived oxide (8 m²/g) relative to acetate-derived material (18 m²/g) also favors sintering resistance, an advantage for high-temperature ceramic processing [3].

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